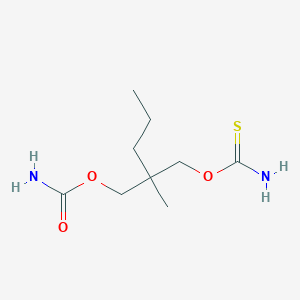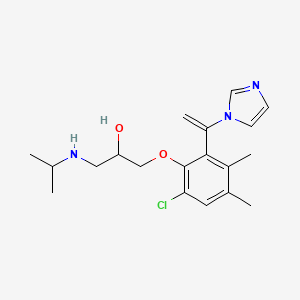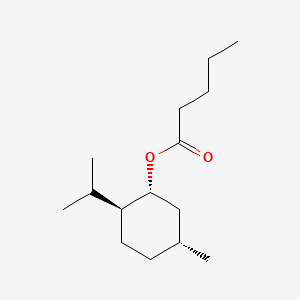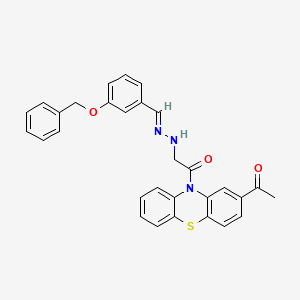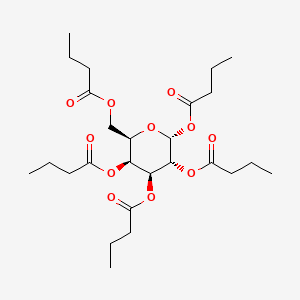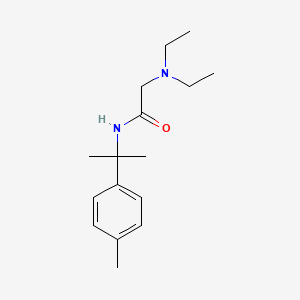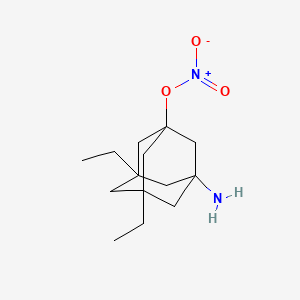
Urea, 1,1'-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- is a complex organic compound with the molecular formula C₁₂H₂₄N₄O₂. This compound is characterized by the presence of aziridine groups, which are three-membered nitrogen-containing rings, and a cyclohexylene group, which is a six-membered carbon ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- typically involves the reaction of 1,4-cyclohexanedimethanol with aziridine in the presence of a urea derivative. The reaction conditions often require a catalyst to facilitate the formation of the aziridine rings. The process can be summarized as follows:
Starting Materials: 1,4-cyclohexanedimethanol, aziridine, and a urea derivative.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, can help in achieving the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the aziridine rings, forming amine derivatives.
Substitution: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism by which Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- exerts its effects is primarily through the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with various molecular targets. This reactivity makes the compound useful in cross-linking applications, where it can form stable linkages between different molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-methyl-)
- Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-ethyl-)
Uniqueness
The presence of aziridine rings in Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- distinguishes it from other similar compounds. These rings impart unique reactivity and potential for cross-linking, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
102433-09-0 |
|---|---|
Formule moléculaire |
C14H26N6O2 |
Poids moléculaire |
310.40 g/mol |
Nom IUPAC |
1-(aziridin-1-yl)-3-[[4-[(aziridin-1-ylcarbamoylamino)methyl]cyclohexyl]methyl]urea |
InChI |
InChI=1S/C14H26N6O2/c21-13(17-19-5-6-19)15-9-11-1-2-12(4-3-11)10-16-14(22)18-20-7-8-20/h11-12H,1-10H2,(H2,15,17,21)(H2,16,18,22) |
Clé InChI |
QOOFOPCFWKJSKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNC(=O)NN2CC2)CNC(=O)NN3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




